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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzonitrile

Cat. No.: B1585444

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-
fluorobenzonitrile (CAS No: 57381-34-7), a key halogenated intermediate in the synthesis of
pharmaceuticals and advanced materials.[1] For researchers in drug development and
materials science, unambiguous structural confirmation is paramount. This document serves as
a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data of this compound. The methodologies and
interpretations presented herein are grounded in established spectroscopic principles to ensure
scientific integrity and provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

5-Chloro-2-fluorobenzonitrile is a disubstituted aromatic nitrile whose reactivity and utility are
dictated by the precise arrangement of its functional groups. The electron-withdrawing nature of
the nitrile and halogen substituents activates the aromatic ring, but the positional isomers
possess vastly different chemical properties.[2] Therefore, rigorous spectroscopic analysis is
not merely a quality control step but a foundational requirement for its successful application in
complex synthetic pathways. This guide will deconstruct the *H NMR, 13C NMR, IR, and Mass
Spectra to build a comprehensive and unambiguous structural profile of the title compound.

Molecular Properties Summary
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Property Value Source
CAS Number 57381-34-7 [3]
Molecular Formula C7HsCIFN [41[5]
Molecular Weight 155.56 g/mol [31[41[5]
Monoisotopic Mass 154.9938050 Da [6]
IUPAC Name 5-chloro-2-fluorobenzonitrile [6]
Melting Point 66-70 °C [315]

graph "molecule" {

layout="neato";

node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Atom nodes

Cl [label="C1l", pos="0,1.5!", fontcolor="#202124"];

C2 [label="C2", pos="-1.3,0.75!", fontcolor="#202124"];
C3 [label="C3", pos="-1.3,-0.75!", fontcolor="#202124"];
C4 [label="C4", pos="0,-1.5!", fontcolor="#202124"];

C5 [label="C5", pos="1.3,-0.75!", fontcolor="#202124"];
C6 [label="C6", pos="1.3,0.75!", fontcolor="#202124"];
C7 [label="C7", pos="0,2.8!", fontcolor="#202124"];

N [label="N", pos="0,3.9!", fontcolor="#202124"];

F [label="-F", pos="-2.6,1.25!", fontcolor="#34A853"];
Cl [label="-Cl", pos="2.6,-1.25!", fontcolor="#EA4335"];
H3 [label="H", pos="-2.3,-1.25!", fontcolor="#4285F4"];
H4 [label="H", pos="0,-2.5!", fontcolor="#4285F4"];

H6 [label="H", pos="2.3,1.25!", fontcolor="#4285F4"];

// Aromatic ring bonds

Cl -- C2;
2 -- C3;
C3 -- C4;
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C4 -- C5;
C5 -- C6;
c6 -- C1;

// Substituent bonds

Cl -- C7;

C7 -- N [style=filled, penwidth=3];
C2 -- F;

c5 -- C;

C3 -- H3;

C4 -- H4;

C6 -- Ho;

}

Caption: Molecular structure of 5-Chloro-2-fluorobenzonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen
framework of a molecule. For 5-Chloro-2-fluorobenzonitrile, both *H and 3C NMR are
essential, with the added diagnostic layer of coupling to the *°F nucleus.

'H NMR Spectral Analysis

The aromatic region of the *H NMR spectrum is expected to show three distinct signals
corresponding to H-3, H-4, and H-6. The chemical shifts are influenced by the electron-
withdrawing effects of the fluorine, chlorine, and nitrile groups, while the splitting patterns are
dictated by both homonuclear (H-H) and heteronuclear (H-F) coupling.

Key Interpretive Points:

e H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the chlorine
atom. It is expected to be the most downfield of the three protons. Its multiplicity will be a
doublet of doublets, arising from coupling to H-4 (*JHH, meta-coupling) and H-3 (°*JHH, para-
coupling, often very small or unresolved).
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e H-3: This proton is ortho to the fluorine atom. It will exhibit a larger coupling to fluorine ((3JHF)
and a smaller coupling to H-4 (3JHH, ortho-coupling). This will likely appear as a triplet or a
doublet of doublets.

e H-4: This proton is ortho to the chlorine atom and coupled to both H-3 and H-6. It will appear
as a complex multiplet, often a triplet of doublets, due to ortho-coupling with H-3 (3JHH) and

meta-coupling with H-6 (*JHH).

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

. Predicted Chemical o Coupling
Proton Assignment . Multiplicity
Shift (6, ppm) Constants (Hz)
4JHH = 2.5, 5JHH =
H-6 ~7.8-8.0 dd
0.5
H-3 ~7.3-75 tordd 3JHF = 8.0,3JHH = 8.5

| H-4 | ~7.5 - 7.7 | ddd | 2JHH = 8.5, *JHF = 5.0, *JHH = 2.5 |

Note: Actual chemical shifts can vary based on solvent and concentration. The above are
estimates based on substituent effects.

Caption: Key 'H-tH and tH-1°F coupling relationships in 5-Chloro-2-fluorobenzonitrile.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum is expected to display seven unique signals. The
presence of the highly electronegative fluorine atom introduces carbon-fluorine (C-F) coupling,
which is a powerful diagnostic tool. The carbon directly attached to fluorine (C-2) will appear as
a doublet with a large one-bond coupling constant (XJCF), while other nearby carbons will show
smaller two-, three-, and four-bond couplings.

Key Interpretive Points:

e C-CN (C-7): The nitrile carbon typically appears around 115-120 ppm.
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e C-F (C-2): This carbon will be significantly downfield due to the direct attachment of fluorine
and will be split into a large doublet (*fJCF = 240-260 Hz).

e C-CI (C-5): The carbon attached to chlorine will show a moderate downfield shift.

e C-H Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by their position relative to
the substituents.

e Quaternary Carbon (C-1): This carbon, attached to the nitrile group, will have a low intensity
and will be split by the fluorine atom (2JCF).

Table 2: Predicted 3C NMR Data (101 MHz, DMSO-ds)

Carbon Predicted Chemical Multiplicity (*°F Coupling Constant
Assignment Shift (0, ppm) Coupling) (JCF, H2)

C-2 ~160 - 165 d 1JCF = 255

C-14 ~135-138 d 4JCF=3

C-5 ~133-135 S

C-6 ~131-133 d 4JCF =2

C-3 ~118 - 120 d 2JCF =20

C-7 (CN) ~114 - 116 d 3JCF =3

| C-1|~105 - 108 | d | 2JCF = 15 |

Note: These are predicted values. For authoritative analysis, comparison with an experimental
spectrum is essential. General chemical shift ranges are based on established data.[7]

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 10-20 mg of 5-Chloro-2-fluorobenzonitrile in ~0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument for the specific sample and solvent to achieve optimal resolution and lineshape.

H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good
signal-to-noise.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum using a standard pulse
program (e.g., zgpg30). A longer acquisition time is required; typically, 256-1024 scans with a
relaxation delay of 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent
peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional
groups by identifying their characteristic molecular vibrations.[8] For 5-Chloro-2-
fluorobenzonitrile, the most prominent features will be the nitrile stretch and vibrations
associated with the substituted aromatic ring.

Spectral Interpretation: The IR spectrum provides a distinct "fingerprint” for this molecule. The
most diagnostically significant absorptions are:

C=N Stretch: A strong, sharp absorption band characteristic of the nitrile functional group is
expected in the 2220-2260 cm~1 region.[9] Its high intensity and unique position make it an
excellent marker.

Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1400-1600 cm~1
region, confirming the presence of the benzene ring.

C-F Stretch: A strong absorption, characteristic of the carbon-fluorine bond, is typically
observed in the 1000-1400 cm~? range.
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o C-CI Stretch: A strong absorption for the carbon-chlorine bond is expected in the 600-800
cm~1region.[9]

e Aromatic C-H Stretch: These appear as weaker bands above 3000 cm—1.

Table 3: Key IR Absorption Bands

Wavenumber

(cm-1) Intensity Bond Vibration Functional Group
~3100-3000 Medium-Weak C-H Stretch Aromatic

~2230 Strong, Sharp C=N Stretch Nitrile

~1600, 1480, 1400 Medium-Strong C=C Stretch Aromatic Ring
~1250 Strong C-F Stretch Aryl-Fluoride
~800-900 Strong C-H Bend (OOP) Substituted Aromatic
~750 Strong C-CI Stretch Aryl-Chloride

Data derived from typical values and publicly available spectra.[6][9]

Sample Preparation

Data Acquisition Data Processing
Place small amount . . . .
of solid sample Acquire background _ 1-2min Ifower anvil and e Perfqrm ATR apd s Identify p'eak
spectrum (clean crystal) acquire sample spectrum baseline correction frequencies

on ATR crystal

Click to download full resolution via product page

Caption: Standard workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Experimental Protocol: ATR FT-IR Spectroscopy

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum to account for atmospheric COz2 and Hz0.
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Sample Application: Place a small amount of the solid 5-Chloro-2-fluorobenzonitrile
sample directly onto the ATR crystal.

Apply Pressure: Lower the instrument's pressure anvil to ensure firm contact between the
sample and the crystal.

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 to obtain a high-quality spectrum.

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after
analysis.

Mass Spectrometry (MS): Confirming Mass and
Fragmentation

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and
gain structural information from the fragmentation pattern of the molecule.

Analysis of the Mass Spectrum:

e Molecular lon (M+): The molecular ion peak is the most critical piece of information. For 5-
Chloro-2-fluorobenzonitrile, the nominal mass is 155 u. A crucial validation is the isotopic
pattern caused by the presence of chlorine (3>Cl and 37Cl isotopes). The spectrum will exhibit
a molecular ion peak (M*) at m/z 155 and an M+2 peak at m/z 157, with a relative intensity
ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated
compound.

» Key Fragmentation Pathways: Fragmentation in EI-MS occurs via the loss of stable neutral
molecules or radicals.[10]

o Loss of Cl: Fragmentation of the C-Cl bond would result in a fragment at m/z 120 ([M-
Ci*).

o Loss of CN/HCN: Loss of the nitrile group as a radical (-CN) would yield a fragment at m/z
129. Alternatively, loss of neutral HCN can occur, leading to a fragment at m/z 128.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1585444?utm_src=pdf-body
https://www.benchchem.com/product/b1585444?utm_src=pdf-body
https://www.benchchem.com/product/b1585444?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Loss of F: While the C-F bond is strong, loss of a fluorine radical can occur, resulting in a
fragment at m/z 136.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Notes

Isotopic peak for

157 [C7H3*’CIFN]* .

molecular ion
155 [C7H33>CIFN]*+ Molecular lon (M+)
120 [C7HsFN]* Loss of -Cl

| 99 | [CeHsF]* | Loss of -Cl and HCN |

[M]™
m/z = 155/157

[M-CI]*
m/z = 120

[M-CI-HCN]*
m/z = 93

Click to download full resolution via product page

Caption: A simplified primary fragmentation pathway for 5-Chloro-2-fluorobenzonitrile.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like dichloromethane or ethyl acetate.
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e Injection: Inject 1 uL of the solution into the Gas Chromatograph (GC) inlet, which is typically
heated to 250 °C. The sample is vaporized and carried onto the GC column by a carrier gas
(usually helium).

o Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms).
Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high
temperature (e.g., 280 °C) to ensure elution of the compound.

« |onization and Detection: As the compound elutes from the GC column, it enters the mass
spectrometer's ion source (El source, 70 eV). The resulting ions are separated by the mass
analyzer (e.g., a quadrupole) and detected.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic
fragment ions.

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of 5-Chloro-2-fluorobenzonitrile is achieved through the synergistic
application of NMR, IR, and Mass Spectrometry. *H and 13C NMR define the precise
connectivity and electronic environment of the C-H framework, with C-F and H-F couplings
providing definitive proof of the substituent positions. IR spectroscopy rapidly confirms the
presence of the critical nitrile functional group and the substituted aromatic system. Finally,
Mass Spectrometry validates the molecular weight and reveals a fragmentation pattern,
including the characteristic 3:1 isotopic signature for chlorine, that is fully consistent with the
proposed structure. Together, these techniques provide a robust and self-validating dataset
essential for any researcher utilizing this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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